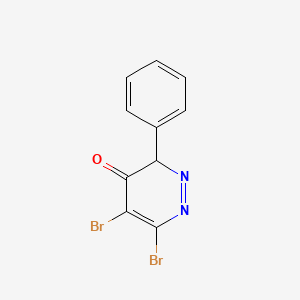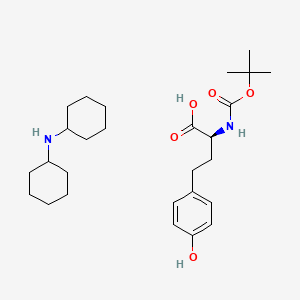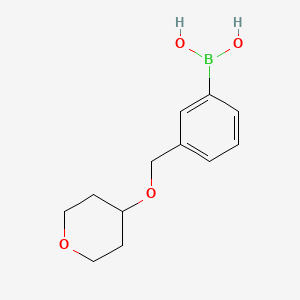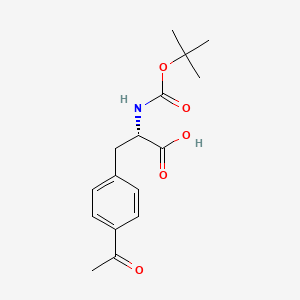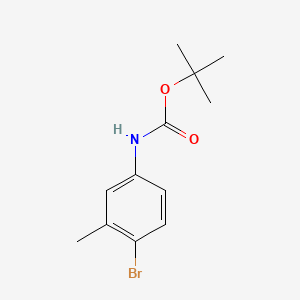
N-BOC-4-bromo-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BOC-4-bromo-3-methylaniline is a chemical compound with the CAS Number: 654056-82-3 and a molecular weight of 286.17 . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of N-BOC-4-bromo-3-methylaniline involves several steps. In one method, 1-bromo-2-methyl-4-nitrobenzene is reacted with activated Raney Nickel in methanol under a hydrogen atmosphere . In another method, the compound is synthesized using palladium catalysis in tetrahydrofuran at 70°C .Molecular Structure Analysis
The linear formula of N-BOC-4-bromo-3-methylaniline is C12H16BrNO2 . The compound has a molecular weight of 286.17 g/mol . The structure of the compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
N-BOC-4-bromo-3-methylaniline participates in various chemical reactions. For instance, it may be used in the synthesis of 1,7-dihalo Tröger’s base isomers . It is also suitable for use to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry .Physical And Chemical Properties Analysis
N-BOC-4-bromo-3-methylaniline is a solid substance with a molecular weight of 286.17 g/mol . It is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“N-BOC-4-bromo-3-methylaniline” is used in various chemical synthesis processes . Its unique structure and properties make it a valuable compound in the creation of other complex molecules.
Preparation of Pyrrolidinones
This compound has been used in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one . Pyrrolidinones are important in medicinal chemistry due to their presence in a number of biologically active compounds.
Investigation of Radical Cations
3-Bromo-4-methylaniline, a related compound, has been used to investigate the reactions of distonic 4-(N,N,N-trimethylammonium)-2-methylphenyl and 5-(N,N,N-trimethylammonium)-2-methylphenyl radical cations with O2 by ion-trap mass spectrometry . This research can provide valuable insights into the behavior of these radical cations.
Synthesis of Tröger’s Base Isomers
3-Bromo-4-methylaniline is also used in the synthesis of 1,7-dihalo Tröger’s base isomers . Tröger’s base and its derivatives are used in a wide range of applications, from chiral resolution to the construction of molecular machines.
Material Science
In the field of material science, “N-BOC-4-bromo-3-methylaniline” can be used in the development of new materials with unique properties .
Pharmaceutical Research
“N-BOC-4-bromo-3-methylaniline” can be used in pharmaceutical research for the development of new drugs . Its unique structure can be leveraged to create new compounds with potential therapeutic effects.
Safety and Hazards
N-BOC-4-bromo-3-methylaniline is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromo-3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPPMBXUPCAXHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733097 |
Source


|
| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-4-bromo-3-methylaniline | |
CAS RN |
654056-82-3 |
Source


|
| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

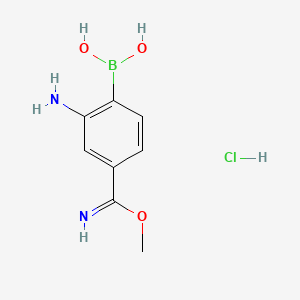
![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)




![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)
